Dibromomethane-d2 (CAS 22117-86-8) is a high-density deuterated halocarbon utilized as a specialized nuclear magnetic resonance (NMR) solvent and a precise isotopic labeling reagent. With a boiling point of 99 °C and a liquid density of 2.505 g/mL at 25 °C, it provides distinct thermophysical properties compared to lighter deuterated solvents. In organic synthesis, it serves as a critical precursor for introducing -CD2- groups via organozinc carbenoids, such as in Simmons-Smith cyclopropanations and Lombardo olefinations, while also acting as a heavy-atom matrix for advanced spectroscopic and mechanistic kinetic isotope effect (KIE) studies [1].
Substituting Dibromomethane-d2 with the more ubiquitous Dichloromethane-d2 (CD2Cl2) fails in high-temperature variable-temperature (VT) NMR applications, as CD2Cl2 boils at 40 °C, requiring pressurized tubes, whereas CD2Br2 remains liquid up to 99 °C . In synthetic applications, CD2Cl2 lacks the necessary halogen reactivity to form gem-dizincio or titanium-carbenoid intermediates. Conversely, while Diiodomethane-d2 (CD2I2) rapidly reacts in cyclopropanations, it exhibits severe light sensitivity and rapid degradation, making CD2Br2 a less light-sensitive, process-compatible alternative for Lombardo-type methylenations (Zn-TiCl4-CD2Br2)[1]. Finally, undeuterated CH2Br2 cannot be used when metabolic tracking, photophysical tuning, or KIE measurements strictly require the mass shift of the -CD2- moiety [2].
For variable-temperature NMR studies, the solvent's liquid range dictates the maximum operational temperature without pressurized equipment. Dibromomethane-d2 exhibits a boiling point of 99 °C, which is 59 °C higher than the standard deuterated chlorinated solvent, Dichloromethane-d2 (40 °C) . This allows researchers to conduct conformational analyses and kinetic tracking at elevated temperatures (e.g., 80-90 °C) using standard NMR tubes, a process that would cause CD2Cl2 to boil and potentially rupture the vessel.
| Evidence Dimension | Boiling Point |
| Target Compound Data | CD2Br2 (99 °C) |
| Comparator Or Baseline | CD2Cl2 (40 °C) |
| Quantified Difference | 59 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Enables high-temperature conformational NMR studies without the safety risks and specialized equipment required for pressurized NMR tubes.
In the synthesis of terminally deuterated alkenes or cyclopropanes, the carbon-halogen bond must be sufficiently reactive to undergo oxidative addition with zinc. Dibromomethane-d2 reacts in the Zn-TiCl4 system to form the Lombardo reagent, successfully converting ketones to -CD2- alkenes [1]. In contrast, Dichloromethane-d2 is inert under these conditions due to the higher bond dissociation energy of the C-Cl bond, failing to yield the carbenoid species.
| Evidence Dimension | Carbenoid Formation Capability |
| Target Compound Data | CD2Br2 (Forms active Zn/Ti carbenoids) |
| Comparator Or Baseline | CD2Cl2 (Inert under standard Lombardo conditions) |
| Quantified Difference | CD2Br2 yields the active -CD2- transfer reagent; CD2Cl2 fails to insert zinc/titanium. |
| Conditions | Zn-TiCl4 mediated methylenation (Lombardo olefination) |
Essential for synthesizing deuterated terminal alkenes in pharmaceutical research where C-Cl bonds are too strong to activate.
When conducting mechanistic studies or matrix isolation spectroscopy, distinguishing the reactive intermediate from the background requires spectral separation. The substitution of CH2Br2 with CD2Br2 results in an isotopic shift in vibrational frequencies, such as the C-H vs C-D stretching modes, which shift from approximately 3000 cm-1 to 2200 cm-1 [1]. This quantitative shift allows for the definitive assignment of vibrational modes and the calculation of kinetic isotope effects without spectral overlap from undeuterated baselines.
| Evidence Dimension | Vibrational Frequency Shift (C-H vs C-D stretch) |
| Target Compound Data | CD2Br2 (~2200 cm-1) |
| Comparator Or Baseline | CH2Br2 (~3000 cm-1) |
| Quantified Difference | ~800 cm-1 shift to lower frequency |
| Conditions | Infrared/Raman spectroscopy in liquid and vapor phases |
Provides unambiguous spectral assignments in mechanistic and structural studies, which is impossible with undeuterated baselines.
Ideal for studying conformational dynamics of polymers or large biomolecules at elevated temperatures (up to ~90 °C) where standard CD2Cl2 or CDCl3 would boil off .
Used as a -CD2- donor in Lombardo olefinations and Simmons-Smith cyclopropanations to introduce metabolic 'hard spots' in drug candidates, improving pharmacokinetic profiles without the light-sensitivity issues of diiodomethane [1].
Procured for head-to-head reaction rate comparisons with CH2Br2 to elucidate rate-determining steps involving C-H/C-D bond cleavage in organometallic insertions[2].
Irritant